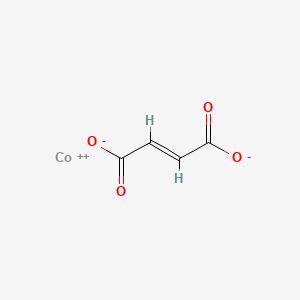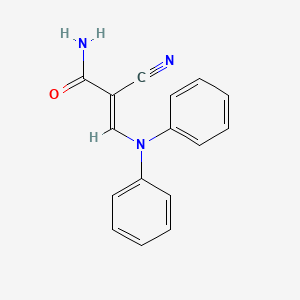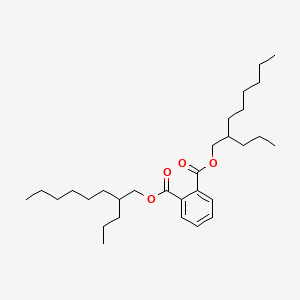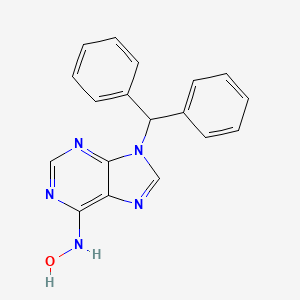
Dodecyl 4-chloro-3,5-dinitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecyl 4-chloro-3,5-dinitrobenzoate is an organic compound with the molecular formula C19H27ClN2O6. It is a derivative of benzoic acid, featuring a dodecyl ester group, a chlorine atom, and two nitro groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dodecyl 4-chloro-3,5-dinitrobenzoate can be synthesized through the esterification of 4-chloro-3,5-dinitrobenzoic acid with dodecanol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Dodecyl 4-chloro-3,5-dinitrobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with various functional groups.
Reduction: 4-chloro-3,5-diaminobenzoate.
Hydrolysis: 4-chloro-3,5-dinitrobenzoic acid and dodecanol.
Scientific Research Applications
Dodecyl 4-chloro-3,5-dinitrobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other functionalized compounds.
Biology: Investigated for its potential antimicrobial properties due to the presence of nitro groups.
Medicine: Explored for its potential use in drug development, particularly in designing antifungal and antibacterial agents.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dodecyl 4-chloro-3,5-dinitrobenzoate involves its interaction with cellular components. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to antimicrobial effects. The ester group allows for membrane permeability, facilitating the compound’s entry into cells. The chlorine atom may enhance the compound’s lipophilicity, improving its interaction with lipid membranes .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3,5-dinitrobenzoic acid
- 4-Chloro-3,5-dinitrobenzotrifluoride
- 2-Bromo-3,5-dinitrobenzoic acid
- 3,5-Dinitrobenzoic acid
- 3,5-Dinitrobenzoyl chloride
Uniqueness
Dodecyl 4-chloro-3,5-dinitrobenzoate is unique due to its combination of a long alkyl chain (dodecyl group), a chlorine atom, and two nitro groups. This unique structure imparts specific chemical properties, such as increased lipophilicity and potential antimicrobial activity, distinguishing it from other similar compounds .
Properties
CAS No. |
94021-87-1 |
|---|---|
Molecular Formula |
C19H27ClN2O6 |
Molecular Weight |
414.9 g/mol |
IUPAC Name |
dodecyl 4-chloro-3,5-dinitrobenzoate |
InChI |
InChI=1S/C19H27ClN2O6/c1-2-3-4-5-6-7-8-9-10-11-12-28-19(23)15-13-16(21(24)25)18(20)17(14-15)22(26)27/h13-14H,2-12H2,1H3 |
InChI Key |
NKXANKOKHSNAJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


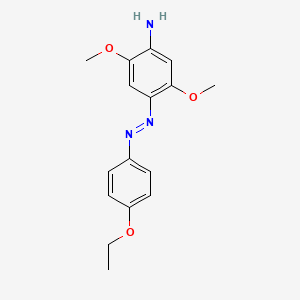
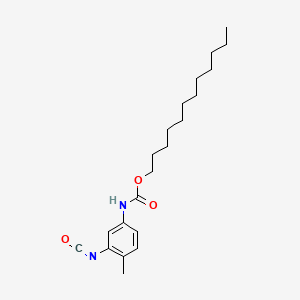
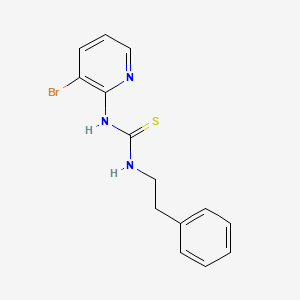

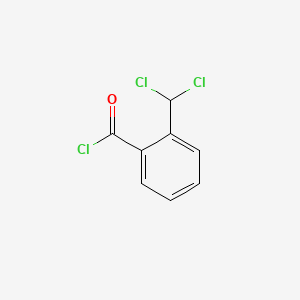
![[3-[3,3-di(tetradecanoyloxy)propoxy]-1-hydroxypropyl] tetradecanoate](/img/structure/B12660635.png)
